molecular formula C15H10BrN3O2 B7744044 4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid

4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid

Cat. No.: B7744044
M. Wt: 344.16 g/mol
InChI Key: FLTISWNJFNYFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid typically involves multiple steps. One common method starts with the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride. This intermediate is then reacted with p-amino acetophenone to obtain the desired quinazoline derivative . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups. These derivatives can exhibit a range of biological activities, making them valuable for further research and development .

Scientific Research Applications

4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cancer cell proliferation and survival . Additionally, it may modulate other pathways involved in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6-bromoquinazolin-4-yl)amino]benzoic Acid stands out due to its specific substitution pattern, which can confer unique biological properties. Its ability to undergo various chemical reactions also makes it a versatile compound for further modification and optimization in drug development .

Properties

IUPAC Name

4-[(6-bromoquinazolin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-10-3-6-13-12(7-10)14(18-8-17-13)19-11-4-1-9(2-5-11)15(20)21/h1-8H,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTISWNJFNYFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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